3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H |
InChI Key |
XGLMDDHJDNKHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 1 2 3 Triazolo 4,3 C Pyrimidine and Its Analogues
Strategies for the Construction of thenih.govnih.govthieme-connect.deTriazolo[4,3-c]pyrimidine Ring System
The formation of the bicyclic nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine core relies on several key synthetic approaches that start from appropriately substituted pyrimidine (B1678525) rings. These methods primarily involve the formation of the triazole ring fused to the pyrimidine base.
Cyclization Reactions of Pyrimidine Precursors
The most prevalent strategy for assembling the nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine ring system involves the intramolecular cyclization of functionalized pyrimidine intermediates. These precursors are designed to contain a side chain, typically a hydrazone, which can undergo ring closure onto the pyrimidine ring.
Oxidative cyclization is a powerful method for forming the N-N bond of the triazole ring. This pathway commonly involves the oxidation of a pyrimidinylhydrazone intermediate. A notable example is the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), to facilitate this transformation. The reaction of 6-chloro-4-pyrimidinylhydrazones with IBD in a solvent like dichloromethane (B109758) leads to the formation of nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine derivatives. nih.govnih.gov However, these initial products are often prone to a Dimroth rearrangement, rapidly converting into the more thermodynamically stable nih.govnih.govthieme-connect.detriazolo[1,5-c]pyrimidine isomers. nih.govnih.gov
Another approach involves the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones, which can be catalyzed by lithium iodide to yield the corresponding 1,2,4-triazolo[4,3-c]pyrimidines. nih.gov Bromine in acetic acid has also been effectively used as an oxidizing system. This method promotes the oxidative cyclization of aldehyde-derived 6-chloro-4-hydrazinopyrimidine hydrazones, leading to the formation of halogenated nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines. thieme-connect.dethieme-connect.comthieme-connect.com A key finding in this process was that the bromination of the pyrimidine ring occurs after the initial oxidative cyclization to form the triazole ring. thieme-connect.com
Table 1: Examples of Oxidative Cyclization Reactions
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| 6-Chloro-4-pyrimidinylhydrazones | Iodobenzene diacetate (IBD) | nih.govnih.govthieme-connect.deTriazolo[4,3-c]pyrimidines | nih.govnih.gov |
| Benzothieno[2,3-d]pyrimidine hydrazones | Lithium iodide | 1,2,4-Triazolo[4,3-c]pyrimidines | nih.gov |
| Aldehyde-derived 6-chloro-4-hydrazinopyrimidine hydrazones | Bromine/Acetic Acid | 8-Bromo-7-chloro nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines | thieme-connect.dethieme-connect.com |
Cyclocondensation reactions offer another versatile route to fused triazole systems. Hydrazonoyl halides are particularly useful reagents in this context, serving as key building blocks for various heterocyclic compounds. researchgate.netresearchgate.netscirp.org The reaction of a 2-thioxopyrimidin-4(3H)-one derivative with N-arylhydrazonoyl halides in the presence of a base like triethylamine (B128534) can produce 1,2,4-triazolo[4,3-a]pyrimidin-5-ones. uzh.ch While this specific example leads to the [4,3-a] isomer, the underlying principle of reacting a nucleophilic site on the pyrimidine ring (or a substituent) with the electrophilic carbon of the hydrazonoyl halide represents a viable strategy for constructing the fused triazole ring. researchgate.netuzh.ch This approach is a cornerstone for building diverse heterocyclic systems. researchgate.netscirp.org
Nucleophilic Displacement on Halogenated Pyrimidine Intermediates
The strategic use of halogenated pyrimidines as electrophilic partners in nucleophilic substitution reactions is a fundamental approach in pyrimidine chemistry. A novel method for synthesizing macrocyclic peptidomimetics involves the sequential nucleophilic aromatic substitution (SNAr) reactions on halogenated heterocycles, including 2,4,6-trichloropyrimidine. nih.gov This principle can be extended to the synthesis of fused heterocycles. For example, a facile method to prepare novel alkylselanyl nih.govnih.govthieme-connect.detriazolo[4,3-a]pyrimidine scaffolds involves the treatment of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with potassium selenocyanate (B1200272), where the selenocyanate anion acts as the nucleophile. researchgate.net This demonstrates how the reactivity of halogens on the pyrimidine ring can be harnessed for further functionalization and annulation reactions.
Targeted Synthesis of 3-Chloro-nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine and Other Halogenated Variants
The synthesis of specifically halogenated nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines, including the title compound, often builds upon the general strategies outlined above, with careful selection of halogenated pyrimidine precursors.
A general synthetic route to access derivatives of the target scaffold starts with raw materials like acetamidine (B91507) hydrochloride and ethyl trifluoroacetoacetate. frontiersin.org The process involves a sequence of reactions including cyclization to form the pyrimidine ring, followed by chlorination (e.g., using phosphorus oxychloride), hydrazinolysis to introduce the hydrazine (B178648) moiety, a second cyclization to form the triazole ring, and finally a thioetherification. frontiersin.org This multi-step sequence highlights the modular approach often required to build complex heterocyclic systems. frontiersin.org
The synthesis of 8-bromo-7-chloro nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines has been achieved through the bromine-mediated oxidative cyclization of hydrazones derived from 6-chloro-4-hydrazinopyrimidines. thieme-connect.com In a controlled experiment, using a slight excess of bromine on a C-5 substituted pyrimidinylhydrazone yielded the corresponding 7-chloro- nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine without any bromination at the 8-position. thieme-connect.com Further treatment of this intermediate with additional bromine resulted in the 8-bromo product, confirming that cyclization precedes bromination. thieme-connect.com This provides a direct pathway to chloro-substituted nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines, which are key intermediates for further diversification. thieme-connect.com The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic building blocks for reactions like palladium-catalyzed cross-couplings. thieme-connect.com
Table 2: Key Synthetic Intermediates and Products
| Compound | Synthetic Method | Precursor | Reference |
| 7-Chloro- nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidine derivative | Controlled Bromine-mediated oxidative cyclization | C-5 substituted 6-chloro-4-pyrimidinylhydrazone | thieme-connect.com |
| 8-Bromo-7-chloro nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines | Bromine-mediated oxidative cyclization | Aldehyde-derived 6-chloro-4-hydrazinopyrimidine hydrazones | thieme-connect.dethieme-connect.com |
| 3-Thioether-substituted- nih.govnih.govthieme-connect.detriazolo[4,3-c]pyrimidines | Multi-step synthesis including chlorination and cyclization | Acetamidine hydrochloride, Ethyl trifluoroacetoacetate | frontiersin.org |
Synthesis via Ring Closure with Chlorinated Building Blocks
An alternative and widely used strategy involves the construction of the fused triazolopyrimidine ring system using a pyrimidine precursor that already contains the desired chlorine atom. This method relies on the cyclization of a triazole ring onto a pre-functionalized chlorinated pyrimidine.
A notable example is the synthesis of benthamscience.comnih.govnih.govtriazolo[1,5-c]pyrimidines, an isomer of the target compound, which begins with (6-chloropyrimidin-4-yl)hydrazones. These chlorinated precursors undergo oxidative cyclization to form the triazole ring, yielding the final fused heterocyclic system. nih.gov This process can be catalyzed by reagents like iodobenzene diacetate. nih.gov The general principle of using a chlorinated starting material, such as a 2-chloropyridine (B119429) in the synthesis of the analogous benthamscience.comnih.govnih.govtriazolo[4,3-a]pyridines, demonstrates the versatility of this approach. organic-chemistry.org This method is advantageous as it avoids harsh chlorination steps late in the synthetic sequence.
Isomeric Transformations and Rearrangement Reactions
The chemistry of benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidines is significantly influenced by their tendency to undergo rearrangement into more stable isomeric forms.
Dimroth Rearrangement inbenthamscience.comnih.govnih.govTriazolopyrimidine Systems
The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly for benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidine systems. benthamscience.comwikipedia.orgresearchgate.net This rearrangement involves the interconversion of the kinetically favored benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidine isomer into the thermodynamically more stable benthamscience.comnih.govnih.govtriazolo[1,5-c]pyrimidine isomer. benthamscience.comresearchgate.net
The reaction can be catalyzed by acids, bases, or heat. nih.govresearchgate.net The accepted mechanism proceeds through the protonation of a nitrogen atom in the pyrimidine ring, followed by the opening of the pyrimidine ring to form an intermediate. nih.gov Subsequent tautomerization and ring-closure lead to the rearranged, more stable [1,5-c] isomer. nih.gov The rate of this rearrangement is influenced by the pH of the medium and the nature of substituents on the heterocyclic rings. nih.gov For example, the presence of aliphatic substituents at the C3 and C5 positions of the triazolo[4,3-c]pyrimidine structure has been observed to facilitate the rearrangement. benthamscience.comresearchgate.net This transformation is a key consideration in the synthesis and handling of benthamscience.comnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives, as the intended product might spontaneously convert to its more stable isomer. nih.gov
Modern Synthetic Techniques for Enhanced Efficiency
To overcome the limitations of conventional synthetic methods, such as long reaction times and harsh conditions, modern techniques are increasingly being employed.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benthamscience.comnih.govnih.govtriazolopyrimidines and their analogues. nih.govnih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significant reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govtubitak.gov.tr
The application of microwave chemistry is based on the Arrhenius equation, where the rapid heating and potential for superheating solvents under sealed-vessel conditions can dramatically increase the reaction rate. nih.gov Transformations that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. nih.govnih.gov For example, the synthesis of various triazolopyrimidine derivatives has been successfully achieved using microwave assistance, demonstrating its advantages in terms of time-saving and environmental friendliness. tubitak.gov.trworldwidejournals.comrsisinternational.org
The table below compares conventional and microwave-assisted methods for a reaction step in the synthesis of a related triazole compound, illustrating the efficiency of MAOS. nih.gov
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 120 | 4 h | 93 |
| 2 | Microwave Irradiation | 140 | 30 min | 47 |
| 3 | Microwave Irradiation (Optimized) | 140 | 30 min | 71 |
| This table illustrates the significant reduction in reaction time with comparable or improved yields achieved through microwave-assisted synthesis compared to conventional heating for a related synthetic transformation. Data sourced from a study on 5-azapurines. nih.gov |
Chemical Reactivity and Derivatization Strategies for 3 Chloro 1 2 3 Triazolo 4,3 C Pyrimidine
Reactivity of the Chlorine Atom at the 3-Position
The chlorine atom at the 3-position is the most reactive site for functionalization. Its reactivity is dictated by the electron-deficient nature of the fused pyrimidine (B1678525) and triazole rings, which facilitates the displacement of the chloride ion.
The chlorine atom on the 3-Chloro- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine is susceptible to nucleophilic aromatic substitution (SNAr). In pyrimidine and related nitrogen-containing heterocycles, positions ortho or para to the ring nitrogens are activated for nucleophilic attack. stackexchange.com This activation occurs because the electronegative nitrogen atoms can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The attack of a nucleophile at the carbon bearing the chlorine atom generates a high-energy anionic intermediate whose aromaticity is temporarily broken. stackexchange.com The stability of this intermediate is key to the feasibility of the substitution. For pyrimidine systems, substitution at the 4-position is generally favored over the 2-position due to greater electronic activation. stackexchange.com In the case of 3-Chloro- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine, the chlorine at the 3-position is part of the electron-deficient triazole ring, fused to the pyrimidine ring, making it a prime site for displacement by various nucleophiles.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are highly applicable to the derivatization of 3-Chloro- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine.
The Suzuki-Miyaura coupling is one of the most effective methods for creating new carbon-carbon bonds by reacting organoboron compounds with halides. nih.gov This reaction has been successfully applied to various halogenated pyrimidines to produce C4-substituted derivatives with good to excellent yields, often under microwave irradiation to expedite the process. mdpi.com The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or more advanced systems like XPhosPdG2, along with a base like Na₂CO₃. nih.gov Studies on the closely related 7-chloro-5-methyl- wikipedia.orgunife.itnih.govtriazolo[1,5-a]pyrimidine show efficient Suzuki coupling with various arylboronic acids. researchgate.net This indicates that 3-Chloro- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine is an excellent substrate for introducing aryl and heteroaryl groups at the 3-position.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for synthesizing aryl amines. wikipedia.org The process involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, accommodating a wide range of amines and aryl halides. wikipedia.orglibretexts.org The successful application of Buchwald-Hartwig amination to synthesize pyrido[2,3-d]pyrimidines and other N-fused heterocycles demonstrates its utility for functionalizing chloro-substituted pyrimidine scaffolds. rsc.orgmdpi.com This method is therefore directly applicable to the synthesis of 3-amino-substituted wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine derivatives.
| Reaction | Typical Catalyst/Ligand | Typical Base | Coupling Partner | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, XPhosPdG2/XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl/Heteroaryl Boronic Acids | 3-Aryl- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidines |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ with ligands like BINAP, XPhos, DavePhos | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Primary/Secondary Amines, Ammonia Equivalents | 3-Amino- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidines |
Modifications and Functionalization of thewikipedia.orgunife.itnih.govTriazolo[4,3-c]pyrimidine Scaffold
Beyond simple substitution at the 3-position, the core heterocyclic system can undergo further transformations, leading to more complex molecular architectures.
Amino and alkoxy groups can be readily introduced at the 3-position, primarily through the reactions described previously.
Amino Groups: The introduction of amino functionalities is most efficiently achieved via Buchwald-Hartwig amination, allowing for the coupling of a wide array of primary and secondary amines. wikipedia.orgorganic-chemistry.org This method provides a direct route to novel 3-amino- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine derivatives. Syntheses of various amino-substituted triazolopyrimidines and related heterocycles have been reported, highlighting the robustness of this approach for creating potential pharmacophores. researchgate.netnih.gov
Alkoxy Groups: Alkoxy groups are typically introduced via nucleophilic aromatic substitution, where an alkoxide (e.g., sodium methoxide) acts as the nucleophile, displacing the chloride at the 3-position. This reaction is generally straightforward for activated chloro-heterocycles. For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with methoxide (B1231860) illustrates the displacement of a chloro group to form a methoxy-substituted heterocycle. nih.gov
The wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine core can serve as a building block for constructing more complex, fused heterocyclic systems. eurekaselect.com Annulation reactions can be designed to build additional rings onto the existing scaffold. For example, derivatives of the isomeric wikipedia.orgunife.itnih.govtriazolo[1,5-a]pyrimidine have been synthesized by reacting aminotriazoles with 1,3-dicarbonyl compounds. nih.gov
A key reaction of the wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine system is the Dimroth rearrangement, which converts it into the more thermodynamically stable wikipedia.orgunife.itnih.govtriazolo[1,5-c]pyrimidine isomer under various conditions. eurekaselect.comnih.gov This rearrangement is an important consideration in the synthesis and functionalization of this scaffold. Furthermore, synthetic strategies have been developed to fuse other heterocyclic rings, such as thiophene, to the triazolopyrimidine core, leading to novel tetracyclic structures like thieno[3,2-d] wikipedia.orgunife.itnih.govtriazolo[1,5-a]pyrimidines. core.ac.uk These advanced scaffolds are of interest in medicinal chemistry. unife.it
Oxidation and Reduction Pathways of the Heterocyclic Rings
The heterocyclic rings of the wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine system can undergo oxidation and reduction reactions, although specific examples for this exact scaffold are limited. In a study on a related 1,5-dihydrotriazolo[4,3-a]pyrimidine derivative, a reduction was achieved using a system of vanadium(V) oxide and sodium borohydride (B1222165) in ethanol (B145695) at room temperature. researchgate.net This reaction resulted in the reduction of a portion of the heterocyclic system to form a 1,5,6,7-tetrahydro wikipedia.orgunife.itnih.govtriazolo[4,3-a]pyrimidine derivative. researchgate.net This suggests that the pyrimidine portion of the fused ring system is susceptible to reduction under specific conditions, allowing for the creation of saturated or partially saturated analogues. Information regarding the specific oxidation pathways of the 3-Chloro- wikipedia.orgunife.itnih.govtriazolo[4,3-c]pyrimidine ring system is not extensively documented in the reviewed literature.
Structure Activity Relationship Sar and Ligand Design Principles For 1 2 3 Triazolo 4,3 C Pyrimidine Scaffolds
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of triazolopyrimidine derivatives is highly dependent on the nature and position of various substituents attached to the core scaffold. nih.govmdpi.com These modifications influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which are critical for target recognition and binding.
The introduction of halogen atoms, such as the chlorine in 3-Chloro- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogens can affect a molecule's lipophilicity, metabolic stability, and binding interactions.
In a study on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives designed as antifungal agents, the presence of a trifluoromethyl group (a halogenated alkyl group) on the pyrimidine (B1678525) ring was a key design element. frontiersin.org Further SAR analysis revealed that the introduction of additional halogen atoms (e.g., chlorine, bromine) onto a phenyl ring substituent could enhance the antifungal activity against specific pathogens like Botrytis cinerea. frontiersin.org Similarly, research on sulfur-containing flavonoids demonstrated that increasing the size of the halogen substituent (from fluorine to iodine) correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that atomic size and the potential for halogen bonding can be more influential than electronic effects in certain contexts. nih.govresearchgate.net For the triazolopyrimidine class of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the addition of fluorine-containing substituents was crucial for improving metabolic stability and potency. acs.org
Table 1: Effect of Halogen-Containing Substituents on Antifungal Activity of selected 1,2,4-triazolo[4,3-c]pyrimidine Derivatives
| Compound | Substituent (R) | Inhibition Rate vs. Strawberry Botrytis cinerea (%) at 50 µg/ml |
|---|---|---|
| 5a | 4-F | 65.3 |
| 5b | 4-Cl | 72.4 |
| 5c | 4-Br | 70.1 |
| 5d | 2,4-diCl | 75.6 |
Data sourced from a study on antifungal 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. The table illustrates how different halogen substituents on a phenylthio moiety affect antifungal activity. frontiersin.org
The specific placement of functional groups on the triazolopyrimidine scaffold is a critical determinant of target affinity and selectivity. Even minor changes in substituent position can dramatically alter the biological activity by affecting how the ligand fits into the binding pocket of a target protein.
Extensive research on the isomeric pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds as adenosine (B11128) receptor (AR) antagonists has provided deep insights into these positional effects. nih.govnih.gov For example, in a series of 5,8-disubstituted-1,2,4-triazolo[1,5-c]pyrimidines, the nature of the substituent at the 5- and 8-positions dictated the selectivity profile. A free amino group at the C5-position combined with an ethoxycarbonyl group at the C8-position resulted in potent and selective antagonists for the human A2A adenosine receptor. nih.gov Conversely, introducing a methylamino function at the C5-position shifted the selectivity, yielding a compound with high affinity for the human A3 adenosine receptor. nih.gov
Similarly, for pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives, substitutions at the N8 position of the pyrazole (B372694) ring were found to significantly influence affinity for the A3 adenosine receptor. nih.gov A methyl group at this position, combined with a 4-methoxyphenylcarbamoyl moiety at the N5 position, produced one of the most potent and selective A3 antagonists identified in the study. nih.gov Computational studies have confirmed that substituents at the 5-position often point away from the receptor's binding pocket, making it a suitable site for attaching linkers to create fluorescent probes or other functionalized ligands without disrupting the core pharmacophore's binding. nih.govrsc.org
Table 2: Influence of Substituent Position on Adenosine Receptor Affinity for Triazolo[1,5-c]pyrimidine Analogs
| Compound | Substituent at C5 | Substituent at C8 | hA2A AR Ki (nM) | hA3 AR Ki (nM) | Selectivity Profile |
|---|---|---|---|---|---|
| 12 | -NH2 | -COOEt | 3.32 | >10000 | Selective hA2A Antagonist |
| 23 | -NHCH3 | -COOEt | 103 | 4.14 | Selective hA3 Antagonist |
Data adapted from a study on 5,8-disubstituted-1,2,4-triazolo[1,5-c]pyrimidines, highlighting how altering the amino substituent at position 5 dramatically shifts receptor selectivity. nih.gov
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to investigate, rationalize, and predict the SAR of novel compounds, thereby accelerating the drug discovery process. These methods are particularly valuable for complex heterocyclic systems like triazolopyrimidines.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large compound libraries in a process known as virtual screening, identifying other molecules that fit the model and are likely to be active. nih.govresearchgate.net
This approach has been successfully applied to related scaffolds. For instance, the pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold itself was chosen as a pharmacophore for developing adenosine receptor antagonists. nih.govresearchgate.net Molecular docking and supervised molecular dynamics simulations were used to understand how different substituents at the 5-position influenced the binding modes at A1, A2A, and A3 adenosine receptors, thus rationalizing their observed affinity and selectivity profiles. rsc.org Such computational studies can guide the design of new derivatives with improved potency and desired selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it becomes possible to predict the activity of newly designed compounds before they are synthesized. nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to identify which descriptors are most important for the observed activity. nih.gov
While specific QSAR studies on 3-Chloro- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine are not widely reported, numerous studies on related scaffolds demonstrate the utility of this method. A QSAR study on 1,2,3-triazolo[4,5-d]pyrimidine hybrids identified descriptors such as the energy of the highest occupied molecular orbital (EHOMO), LogP, and ovality as being significant for describing their anti-gastric cancer activity. nih.gov In another study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as anti-malarial agents, a QSAR model was developed using machine learning algorithms. mdpi.com The model identified five key descriptors related to polarizability, surface area, and lipophilicity that could reliably predict the antiplasmodial activity (pIC50) of the compounds. mdpi.com
Table 3: Key Descriptors from a QSAR Model for Anti-Malarial 1,2,4-Triazolo[1,5-a]pyrimidine Analogs
| Descriptor | Description | Coefficient in Model | Implication for Activity (pIC50) |
|---|---|---|---|
| npr1 | Ratio of sp3 carbons to total carbons | -0.71 | Lower ratio (more sp2 character) is favorable |
| pmi3 | Third principal moment of inertia | -1.52 | Less linear, more spherical shape is unfavorable |
| slogP | Log of the octanol/water partition coefficient | +0.88 | Higher lipophilicity is favorable |
| vsurf-CW2 | Hydrophilic-lipophilic balance descriptor | -0.57 | Lower value is favorable |
| vsurf-W2 | Hydrophilic region descriptor | +1.11 | Larger hydrophilic regions are favorable |
Computational Chemistry and Molecular Modeling Investigations of 3 Chloro 1 2 3 Triazolo 4,3 C Pyrimidine and Analogues
Electronic Structure and Spectroscopic Property Prediction (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For triazolopyrimidine derivatives, DFT calculations are employed to determine various geometrical and electronic properties. jchemrev.comresearchgate.net These calculations help in understanding the fundamental characteristics of the molecules, such as their stability and reactivity. jchemrev.com Geometrical parameters including bond lengths and bond angles derived from DFT calculations have shown excellent agreement with experimental data from X-ray crystallography. jchemrev.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and spectroscopic properties. researchgate.net This method has been applied to theoretically explore the ultraviolet-visible (UV-vis) spectra of triazolopyrimidine derivatives, illustrating how factors like solvent polarity can influence the spectra. researchgate.net Furthermore, DFT and TD-DFT have been utilized to compute the spectroscopic characteristics of metal complexes involving triazolopyrimidine ligands. jchemrev.com
Table 1: Properties Investigated Using DFT and TD-DFT for Triazolopyrimidine Analogues
| Calculation Method | Investigated Properties | Reference |
|---|---|---|
| DFT | Total Energies, Bond Lengths, Bond Angles, Dipole Moment, Molecular Stability | jchemrev.com |
| DFT | Electronic Total Energies, Geometrical Parameters, Thermodynamic Parameters | researchgate.net |
| TD-DFT | Vertical Emission Energies, UV-vis Spectra | jchemrev.com |
Molecular Docking Analysis of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to study how triazolopyrimidine analogues may interact with biological targets, such as enzymes and receptors. kjpupi.id This method orients and scores small molecules based on their shape and chemical complementarity to the binding site of a macromolecule. nih.gov Docking simulations for various triazolopyrimidine derivatives have been performed against numerous therapeutic targets to predict their potential as inhibitors. tandfonline.comkjpupi.idmdpi.com
A primary goal of molecular docking is to predict the binding mode and identify the specific intermolecular interactions that stabilize the ligand-target complex. For triazolopyrimidine derivatives, studies have identified crucial interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues in the active sites of various proteins. nih.gov For instance, in studies involving Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), hydrogen bonding with residues His185 and Arg265 was found to be critical for the inhibitory activity of a set of analogues. nih.gov Similarly, docking studies of other derivatives against targets like DNA gyrase and dihydropteroate (B1496061) synthase have revealed favorable binding energies and the formation of hydrogen bonds with several key amino acids. mdpi.com
Table 2: Examples of Molecular Docking Studies on Triazolopyrimidine Analogues
| Target Protein | Compound Series | Key Findings/Interactions | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase | Thienopyrimidine-triazolopyrimidine hybrids | Docking provided a binding model to aid in the discovery of further anticancer agents. | tandfonline.com |
| P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Triazolopyrimidine analogues | Hydrogen bonding with His185 and Arg265; VDW interactions with Gly181, Cys184, Phe188, etc. | nih.gov |
| E. coli DNA Gyrase | Quinoline-pyridopyrimidinone derivatives | Favorable binding energies (e.g., -8.90 kcal/mol for compound 10). | mdpi.com |
| S. aureus Dihydropteroate Synthase | Quinoline-pyridopyrimidinone derivatives | Favorable binding energies (e.g., -8.90 kcal/mol for compound 10) and H-bonds with Asn11, His241, Asp84. | mdpi.com |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. nih.govresearchgate.net MD simulations are employed to assess the conformational flexibility of the ligand and the protein, and to evaluate the stability of the predicted binding pose. nih.govresearchgate.net For triazolopyrimidine derivatives, MD simulations have been used to confirm the stability of the compound within the active site of its target protein over the simulation period. nih.govnih.gov For example, simulations lasting 100 nanoseconds have been used to study the stability of triazolopyrimidine-based sulfonamides complexed with carbonic anhydrase isoforms. nih.gov The root-mean-square deviation (RMSD) of the protein backbone is often monitored during the simulation to confirm that the system has reached conformational equilibrium. nih.gov
In Silico Assessment of Molecular Properties for Ligand Design
In silico methods are crucial for evaluating the pharmacokinetic properties of potential drug candidates early in the discovery process. This involves predicting properties related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity (T). researchgate.netbohrium.com For triazolopyrimidine analogues, various computational tools are used to assess drug-likeness and predict ADMET profiles. researchgate.netnih.gov These assessments help to identify compounds with favorable pharmacokinetic characteristics, which is essential for their viability as potential drugs. researchgate.net For example, studies have conducted in silico ADME and toxicity predictions for N-substituted jchemrev.comtandfonline.comnih.govtriazolo[4,3-a]pyrazine derivatives to guide the development of new anticonvulsant agents. bohrium.com The bioavailability of compounds and their ability to cross the blood-brain barrier are among the key properties that can be predicted. mdpi.com
Table 3: Common In Silico Properties Evaluated for Ligand Design
| Property Category | Specific Parameter | Purpose | Reference |
|---|---|---|---|
| Physicochemical | Molecular Weight, LogP | Assess drug-likeness (e.g., Lipinski's Rule of Five) | bohrium.com |
| Absorption | Gastrointestinal (GI) Absorption | Predict oral bioavailability. | mdpi.com |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Evaluate potential for CNS activity or side effects. | mdpi.com |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predict potential for drug-drug interactions. | researchgate.net |
| Excretion | Not explicitly detailed in sources | Predict clearance mechanisms. |
Mechanistic Insights into the Biological Actions Of 1 2 3 Triazolo 4,3 C Pyrimidine Derivatives
Molecular Target Identification and Validation
The biological effects of nih.govmdpi.comyoutube.comtriazolo[4,3-c]pyrimidine derivatives are rooted in their ability to bind to and modulate the function of specific molecular targets. These interactions are often with key proteins that regulate cellular signaling pathways.
Enzyme Inhibition Mechanisms (e.g., Kinases, Tubulin)
A primary mechanism of action for many nih.govmdpi.comyoutube.comtriazolo[4,3-c]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that drive diseases like cancer.
Derivatives of the isomeric nih.govmdpi.comyoutube.comtriazolo[4,3-a]pyridine scaffold, which shares structural similarities, have been identified as potent inhibitors of the c-Met kinase. For instance, certain derivatives have demonstrated high selectivity and potent inhibitory activity against c-Met. One such derivative, compound 4d, exhibited significant inhibition of c-Met and was selective against a panel of 59 other kinases. nih.gov The synthesis of these types of inhibitors often involves the use of a chloro-substituted heterocyclic core, such as 3-chloro- nih.govmdpi.comyoutube.comtriazolo[4,3-a]pyridine, which serves as a key intermediate for introducing various side chains to optimize binding to the kinase active site. nih.govgoogle.com
Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govmdpi.comyoutube.comtriazolo[1,5-c]pyrimidine scaffolds, which are bioisosteres of the purine (B94841) ring system found in ATP, have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govresearchgate.netrsc.org For example, a series of pyrazolo[3,4-d]pyrimidine derivatives showed selective inhibition of CDK2. researchgate.net The synthesis of these complex heterocyclic systems can originate from precursors like chloro-substituted pyrimidines, highlighting the importance of halogenated intermediates in generating kinase inhibitor libraries. google.comnih.gov One study reported that compound 15 from a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govmdpi.comyoutube.comtriazolo[1,5-c]pyrimidine derivatives was a highly effective CDK2 inhibitor with an IC50 value of 0.061 µM. nih.gov
The inhibitory activities of representative derivatives are summarized in the table below.
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line(s) |
| 4d | c-Met | - | SNU5 |
| 15 | CDK2/cyclin A2 | 0.061 | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for compound 4d was noted as highly active without a specific IC50 value provided in the source. nih.gov
Receptor Modulation (e.g., Adenosine (B11128) Receptors)
In addition to enzyme inhibition, derivatives of the triazolopyrimidine scaffold have been shown to modulate the activity of G protein-coupled receptors (GPCRs), such as adenosine receptors. The nih.govmdpi.comyoutube.comtriazolo[1,5-c]pyrimidine nucleus is a recognized platform for the development of adenosine receptor antagonists. nih.gov
A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their binding affinities at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.net These compounds, which can be synthesized from chloro-substituted pyrimidine (B1678525) intermediates, surprisingly showed the most potent affinities for the hA2B adenosine receptor. researchgate.net Another study on nih.govmdpi.comyoutube.comtriazolo[1,5-c]pyrimidines found that modifications at the 8-position could lead to high affinity for the human A3 adenosine receptor, with one derivative exhibiting a Ki of 1.21 nM. nih.gov The nonselective adenosine antagonist CGS 15943, which is a 9-chloro- nih.govmdpi.comyoutube.comtriazolo[1,5-c]quinazoline, has been the basis for developing more selective A2B and A3 receptor antagonists through modifications at the 5-amino group. nih.gov
The binding affinities of some of these derivatives are presented below.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Compound 18 | Human A3 Adenosine Receptor | 1.21 |
| MRS 1220 | Human A3 Adenosine Receptor | 0.65 |
| Derivative of MRS 1220 | Human A3 Adenosine Receptor | 0.36 |
Ki values represent the dissociation constant for the binding of the compound to the receptor.
Cellular Pathway Interrogation
The interaction of nih.govmdpi.comyoutube.comtriazolo[4,3-c]pyrimidine derivatives with their molecular targets initiates a cascade of downstream effects on cellular pathways, ultimately leading to the observed biological responses.
Impact on Cellular Growth and Proliferation Pathways
By inhibiting key kinases, derivatives of the triazolopyrimidine scaffold can effectively shut down signaling pathways that are essential for cancer cell growth and proliferation. For instance, inhibitors of c-Met can block the HGF/c-Met pathway, which is known to be dysregulated in many cancers, leading to tumorigenesis and metastasis. nih.gov
Similarly, CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govmdpi.comyoutube.comtriazolo[1,5-c]pyrimidine scaffolds have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.govrsc.org A study on a series of these compounds revealed superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values in the nanomolar range. rsc.org For example, compound 14 from this series showed an IC50 of 45 nM against MCF-7 cells and 6 nM against HCT-116 cells. rsc.org Another study on nih.govmdpi.comyoutube.comtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives found that compound H12 exhibited potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells with IC50 values of 9.47, 9.58, and 13.1 μM, respectively, by suppressing the ERK signaling pathway. nih.gov
The table below summarizes the anti-proliferative activity of selected derivatives.
| Compound ID | Cell Line | IC50 |
| 14 | MCF-7 | 45 nM |
| 14 | HCT-116 | 6 nM |
| 14 | HepG-2 | 48 nM |
| 15 | MCF-7 | 46 nM |
| 15 | HCT-116 | 7 nM |
| 15 | HepG-2 | 48 nM |
| H12 | MGC-803 | 9.47 µM |
| H12 | HCT-116 | 9.58 µM |
| H12 | MCF-7 | 13.1 µM |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Induction of Apoptosis and Cell Cycle Modulation
A key outcome of inhibiting critical cellular pathways is the induction of programmed cell death, or apoptosis, and the modulation of the cell cycle. Several derivatives of the triazolopyrimidine scaffold have been shown to exert their anticancer effects through these mechanisms.
For example, a pyrazolo[3,4-d]pyrimidine derivative, compound 14 , was found to significantly induce apoptosis in HCT-116 cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a 41.55% induction of apoptosis compared to 1.85% in the control group. nih.gov This compound also caused cell cycle arrest at the G0/G1 phase, with an increase in the cell population in this phase from 49.51% to 57.04%. nih.gov Similarly, a nih.govmdpi.comyoutube.comtriazolo[1,5-a]pyrimidine indole derivative, compound H12 , was shown to induce apoptosis and G2/M phase arrest in MGC-803 cells. nih.gov
| Compound ID | Cell Line | Effect |
| 14 | HCT-116 | 41.55% apoptosis induction |
| 14 | HCT-116 | G0/G1 phase cell cycle arrest |
| H12 | MGC-803 | G2/M phase cell cycle arrest and apoptosis induction |
Strategies for Overcoming Biological Resistance Mechanisms
A major challenge in cancer therapy is the development of drug resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms, including secondary mutations in the target protein that prevent drug binding, or the activation of alternative signaling pathways. nih.govannexpublishers.com
For kinase inhibitors, common resistance mechanisms include:
Secondary mutations in the kinase domain: These mutations can alter the conformation of the ATP-binding pocket, reducing the inhibitor's affinity. annexpublishers.comyoutube.comscispace.com
Target gene amplification: Increased expression of the target kinase can "out-compete" the inhibitor. nih.gov
Activation of bypass pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. annexpublishers.com
Strategies to overcome resistance to therapies involving triazolopyrimidine-like kinase inhibitors are an active area of research and include:
Development of next-generation inhibitors: Designing new inhibitors that can bind to the mutated kinase. youtube.com
Combination therapies: Using a combination of drugs that target different pathways simultaneously can prevent the cancer cells from relying on bypass mechanisms. nih.govmdpi.com
Targeted protein degradation: Utilizing technologies like PROteolysis TArgeting Chimeras (PROTACs) to induce the degradation of the resistant protein rather than just inhibiting it.
For triazolopyrimidine derivatives that target tubulin, resistance can arise from mutations in tubulin genes or the expression of drug efflux pumps like P-glycoprotein. nih.gov Notably, some nih.govmdpi.comyoutube.comtriazolo[1,5-a]pyrimidine derivatives have been shown to overcome resistance mediated by several multidrug resistance transporter proteins. nih.gov
Advanced Research Directions and Future Prospects for 3 Chloro 1 2 3 Triazolo 4,3 C Pyrimidine Chemistry
Development of Novel Synthetic Routes for Diversification
The exploration of the vast chemical space surrounding the nih.govjapsonline.comtriazolo[4,3-c]pyrimidine core is contingent on the development of innovative and efficient synthetic methodologies. While traditional methods exist, they often face limitations such as harsh reaction conditions or a lack of versatility. mdpi.comthieme-connect.com Future research is focused on creating more flexible and powerful synthetic routes to generate a diverse library of derivatives.
One of the most promising areas is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. japsonline.commdpi.comjocpr.com Researchers have successfully developed one-pot, three-component syntheses to produce various triazolopyrimidine derivatives, demonstrating the feasibility of this approach. japsonline.commdpi.com These methods are attractive because they can rapidly generate complex molecules from simple starting materials. japsonline.com For example, a new series of nih.govjapsonline.comtriazolo[4,3-a]pyrimidine derivatives was prepared using a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com
Flow chemistry represents another significant frontier for heterocyclic synthesis. sci-hub.semdpi.comdurham.ac.uk This technology, which involves performing chemical reactions in a continuous stream rather than a flask, offers enhanced safety, reproducibility, and scalability. sci-hub.se The precise control over reaction parameters like temperature and time can lead to cleaner reactions and higher yields. The application of flow chemistry to the synthesis of triazolopyrimidines could enable the large-scale production of key intermediates and facilitate the rapid exploration of different substituents. durham.ac.uk For instance, the combination of flow processes with microwave heating has been shown to be a powerful tool, especially for metal-catalyzed reactions in heterocyclic synthesis. durham.ac.uk
Furthermore, late-stage functionalization strategies are being explored to modify complex, pre-formed triazolopyrimidine scaffolds. This allows for the introduction of chemical diversity at a later stage of the synthesis, which is highly efficient for creating analogues for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex heterocyclic systems. | High efficiency, atom economy, operational simplicity, and rapid generation of molecular diversity. | japsonline.commdpi.comjocpr.com |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batch reactors. | Enhanced safety, scalability, precise control over reaction conditions, and improved yields. | sci-hub.sedurham.ac.uk |
| Oxidative Cyclization | Formation of the triazole ring through an oxidation-induced cyclization of a hydrazone precursor. | Provides a direct route to the fused ring system, often under mild conditions. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the design of 3-Chloro- nih.govjapsonline.comtriazolo[4,3-c]pyrimidine derivatives holds immense promise. jchemrev.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the design-make-test-analyze cycle. jchemrev.comnih.gov
One key application is in virtual screening and lead optimization . ML models can be trained on existing data of triazolopyrimidine compounds to predict their biological activity against specific targets, such as protein kinases. nih.govmdpi.com This allows researchers to screen massive virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.govmdpi.com Computational techniques like molecular docking are used to predict how these designed compounds might bind to their target proteins, providing insights into their potential mechanism of action. nih.gov
Moreover, generative AI models can design entirely new molecules based on the triazolopyrimidine scaffold with desired properties. These models learn the underlying chemical rules from known active compounds and can generate novel structures that are likely to be active and possess favorable drug-like characteristics. The use of computational studies, such as Density Functional Theory (DFT), helps in understanding the electronic properties and stability of the designed derivatives, which can be correlated with their biological activity. jchemrev.com
| Application Area | Description | Potential Impact | Reference |
|---|---|---|---|
| Virtual Screening | Using computational models to screen large databases of virtual compounds for potential activity. | Rapid identification of hit compounds, reducing the need for extensive experimental screening. | nih.govmdpi.com |
| Predictive Modeling (QSAR) | Developing quantitative structure-activity relationship models to predict the potency and properties of new derivatives. | Guides the design of more potent and selective compounds by identifying key structural features. | jchemrev.com |
| De Novo Drug Design | Employing generative models to create novel molecular structures with optimized properties based on the triazolopyrimidine scaffold. | Exploration of new chemical space and discovery of innovative drug candidates. | jchemrev.com |
| Molecular Docking | Simulating the binding of designed ligands to the active site of target proteins to predict binding affinity and mode. | Provides a structural basis for understanding compound activity and guides lead optimization. | nih.gov |
Exploration of Polypharmacology and Multi-Target Ligand Design
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govmdpi.com The traditional "one drug, one target" approach has shown limited efficacy against such multifactorial diseases. mdpi.com This has led to a growing interest in polypharmacology , the design of single chemical entities that can modulate multiple targets simultaneously. researchgate.netnih.gov The triazolopyrimidine scaffold is an excellent starting point for developing such multi-target-directed ligands (MTDLs). nih.govnih.gov
In the context of Alzheimer's disease, for example, researchers are designing triazolopyrimidine derivatives that can concurrently inhibit enzymes like acetylcholinesterase (AChE) and exhibit antioxidant properties, addressing multiple facets of the disease's pathology. nih.govresearchgate.net Similarly, in cancer therapy, there is a drive to develop inhibitors that target multiple kinases within a signaling cascade or hit both a primary target and a resistance-conferring protein. nih.govresearchgate.net For instance, researchers have designed hybrid molecules based on the triazolopyrimidine core that simultaneously inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), matrix metalloproteinase-2 (MMP-2), and carbonic anhydrase II (CA II), all of which are implicated in tumor progression. nih.govresearchgate.net
The design of these MTDLs often involves creating hybrid molecules that combine the pharmacophoric features of known inhibitors for different targets. The versatility of the 3-chloro- nih.govjapsonline.comtriazolo[4,3-c]pyrimidine intermediate is a significant advantage, allowing for the strategic attachment of different functional groups to engage with multiple biological targets.
| Compound Class | Targeted Disease | Biological Targets | Therapeutic Rationale | Reference |
|---|---|---|---|---|
| Triazolopyridopyrimidines | Alzheimer's Disease | Cholinesterases (e.g., AChE) and oxidative stress pathways. | Simultaneously addresses neurotransmitter depletion and oxidative damage. | nih.govresearchgate.net |
| Triazolopyrimidinone Acyclo C-Nucleosides | Cancer | VEGFR-2, MMP-2, Carbonic Anhydrase II. | Concurrently inhibits angiogenesis and tumor invasion. | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Cancer | Src family tyrosine kinases (SFK) and P-glycoprotein (P-gp). | Inhibits cancer cell signaling while overcoming multidrug resistance. | mdpi.com |
Application as Chemical Probes for Biological Systems
Beyond their therapeutic potential, derivatives of 3-Chloro- nih.govjapsonline.comtriazolo[4,3-c]pyrimidine are valuable tools for basic research as chemical probes . A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system, enabling the study of that target's function. nih.gov These probes are instrumental in target identification and validation. nih.govmdpi.com
A key strategy in this area is photoaffinity labeling (PAL) . nih.govcardiff.ac.uknih.gov This technique involves modifying a triazolopyrimidine derivative with a photoreactive group, such as a diazirine or an arylazide. nih.govmdpi.com When this probe binds to its target protein and is exposed to UV light, the photoreactive group forms a covalent bond with the protein. mdpi.com This permanent "tag" allows for the isolation and identification of the target protein using techniques like mass spectrometry-based proteomics. cardiff.ac.uknih.govresearchgate.net Researchers have successfully designed and synthesized photoactivatable triazolopyrimidine probes to investigate their interaction with targets like tubulin, which is crucial in cancer research. nih.govcardiff.ac.uk These studies can provide direct evidence of target engagement and help elucidate the precise binding site. cardiff.ac.uknih.gov
These chemical probes can also be equipped with a "handle," such as a biotin (B1667282) tag or a clickable alkyne group, to facilitate the enrichment and detection of the labeled proteins. cardiff.ac.uk The development of highly selective and potent probes based on the triazolopyrimidine scaffold is a critical step in understanding the mechanism of action of this class of compounds and in discovering new biological targets. nih.gov
| Probe Type | Methodology | Application | Key Features | Reference |
|---|---|---|---|---|
| Photoaffinity Labeling (PAL) Probes | Incorporates a photoreactive group (e.g., diazirine, arylazide) that covalently binds to the target upon UV irradiation. | Identifying the direct biological targets of the compound series and mapping binding sites. | Provides direct evidence of target engagement in a complex biological milieu. | nih.govmdpi.comcardiff.ac.uknih.gov |
| Activity-Based Probes (ABPs) | Contains a reactive group that covalently modifies the active site of an enzyme in an activity-dependent manner. | Profiling the activity of entire enzyme families and identifying novel inhibitors. | Allows for the study of enzyme function directly in native biological systems. | mdpi.com |
| Affinity-Based Probes | High-affinity ligands coupled to a reporter tag (e.g., biotin, fluorophore) for pull-down experiments or imaging. | Isolating binding partners from cell lysates for identification. | Useful for target identification but may not distinguish specific from non-specific binders. | nih.gov |
Green Chemistry Principles in Triazolopyrimidine Synthesis
The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly processes. researchgate.netingentaconnect.comjsynthchem.comrasayanjournal.co.in The synthesis of 3-Chloro- nih.govjapsonline.comtriazolo[4,3-c]pyrimidine and its derivatives is an area where these principles can have a significant impact. researchgate.netjsynthchem.com Future research will focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jsynthchem.comrasayanjournal.co.in
Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. nih.govnih.gov The rapid heating provided by microwaves can accelerate reactions that are sluggish under conventional heating. nih.gov This technique has been successfully applied to the synthesis of various fused pyrimidine (B1678525) systems. nih.gov
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. ingentaconnect.comjsynthchem.com Researchers are exploring reactions in water or under solvent-free conditions to reduce reliance on volatile organic solvents. researchgate.netingentaconnect.com Furthermore, the development of reusable catalysts, such as magnetic nanocatalysts, can minimize waste and reduce production costs. jsynthchem.com For example, a magnetic Fe3O4@SiO2-SO3H catalyst has been reported for the green production of chromeno-triazolopyrimidine compounds, demonstrating high efficiency and reusability. jsynthchem.com One-pot reactions, which combine multiple synthetic steps into a single procedure, also align with green chemistry principles by reducing the need for intermediate purification steps, thereby saving time, energy, and materials. researchgate.netingentaconnect.com
| Green Chemistry Approach | Description | Benefits | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions rapidly and efficiently. | Drastically reduced reaction times, increased yields, and enhanced product purity. | nih.govnih.gov |
| Solvent-Free or Aqueous Media Reactions | Conducting reactions without organic solvents or using water as the solvent. | Reduces environmental impact and hazards associated with volatile organic compounds. | researchgate.netingentaconnect.com |
| Use of Reusable Catalysts | Employing catalysts, such as magnetic nanoparticles, that can be easily recovered and reused. | Minimizes catalyst waste and lowers overall production costs. | jsynthchem.com |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Improves efficiency, saves time and resources, and reduces waste generation. | researchgate.netingentaconnect.com |
Q & A
Basic Research Question
- ¹H NMR: Critical for distinguishing isomers. For example, the [4,3-c] isomer shows a distinct methyl singlet at 2.39 ppm, which downfield-shifts to 3.04 ppm in the [1,5-c] isomer .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks and chlorine isotopic patterns.
- X-ray Crystallography: Resolves ambiguity in regiochemistry for crystalline derivatives .
Methodological Insight: Acquire NMR data immediately after synthesis to detect transient intermediates before rearrangement.
In pharmacological studies, how does the substitution pattern on the triazolopyrimidine core influence interactions with biological targets like Topo II or A₃ adenosine receptors?
Advanced Research Question
- Topo II Inhibition: Electron-withdrawing groups (e.g., Cl at C-3) enhance intercalation with DNA, as seen in triazoloquinazoline derivatives (IC₅₀ = 1.2–3.8 µM) .
- A₃ Receptor Antagonism: Bulky substituents (e.g., aryl groups) at C-5 improve selectivity. Pyrazolo-triazolopyrimidines exhibit sub-nanomolar binding affinity (Kᵢ < 1 nM) by mimicking adenosine’s ribose moiety .
Methodological Insight: Perform molecular docking studies to predict substituent effects on binding pockets.
How can researchers resolve contradictions in reported synthetic yields for triazolopyrimidine derivatives when using different starting materials?
Advanced Research Question
- Substituent Effects: Electron-donating groups on hydrazinopyrimidines (Route 1) reduce oxidative cyclization efficiency (yields drop by 15–20% compared to electron-withdrawing groups) .
- Catalyst Optimization: Replace FeCl₃ with iodobenzene diacetate (IBD) in Route 1 to improve yields (75–92%) for sterically hindered substrates .
Methodological Insight: Use Design of Experiments (DoE) to screen reagent ratios and temperatures systematically.
What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?
Basic Research Question
- Hydrazone Oxidation Byproducts: Over-oxidation of hydrazones (Route 1) generates nitro derivatives. Mitigate by controlling oxidant stoichiometry (e.g., 1.1 eq IBD) .
- Dimroth Rearrangement During Synthesis: The [4,3-c] isomer may rearrange prematurely. Use low-temperature conditions (0–5°C) and avoid prolonged storage .
Methodological Insight: Monitor reactions via TLC (Rf = 0.4 in EtOAc/hexane) to isolate intermediates before degradation.
What strategies are employed to stabilize the [4,3-c] isomer of triazolopyrimidines against spontaneous rearrangement during storage and handling?
Advanced Research Question
- Lyophilization: Freeze-drying the compound in inert atmospheres (Ar/N₂) reduces hydrolysis-driven rearrangement .
- Low-Temperature Storage: Store at –20°C in anhydrous DMSO or DMF to slow kinetic isomerization .
Methodological Insight: Conduct stability studies using accelerated aging protocols (40°C/75% RH) to predict shelf-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
